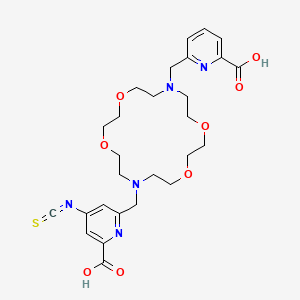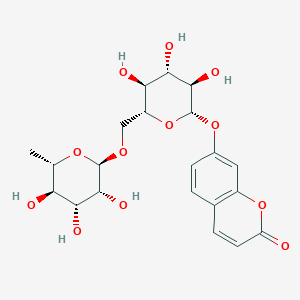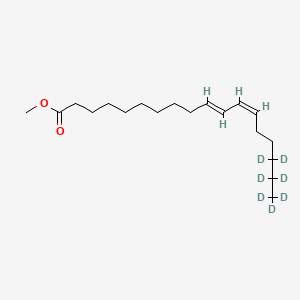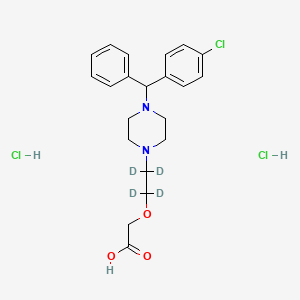![molecular formula C22H27BO6 B12432222 Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronate ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes a methoxyphenyl group and a benzoate ester, making it a valuable intermediate in the synthesis of various complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:
Formation of the Boronate Ester: The reaction between 4-bromo-2-(4-methoxyphenyl)methoxybenzoic acid and bis(pinacolato)diboron in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene.
Esterification: The resulting boronic acid intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronate ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, toluene, methanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronate ester group.
Alcohols: Formed through reduction of the ester group.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Medicine:
Drug Development: Serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenyl and benzoate groups provide stability and reactivity, facilitating the compound’s use in diverse applications.
類似化合物との比較
Phenylboronic Acid: Lacks the ester and methoxyphenyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the benzoate ester group.
Methyl 4-boronobenzoate: Similar but lacks the methoxyphenyl group.
Uniqueness: Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronate ester, methoxyphenyl, and benzoate ester groups. This combination provides enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and various scientific research applications.
特性
分子式 |
C22H27BO6 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C22H27BO6/c1-21(2)22(3,4)29-23(28-21)16-9-12-18(20(24)26-6)19(13-16)27-14-15-7-10-17(25-5)11-8-15/h7-13H,14H2,1-6H3 |
InChIキー |
IZPKXHJOTCEZDS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
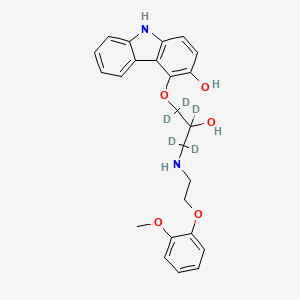
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
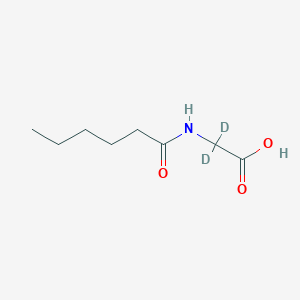
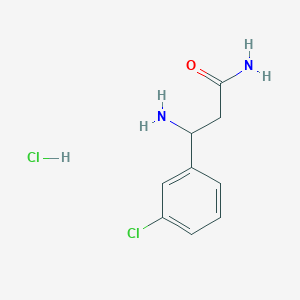
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
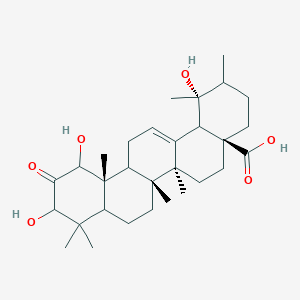
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
